5,6-Dibromo-1,2-dihydroacenaphthylene
Overview
Description
5,6-Dibromo-1,2-dihydroacenaphthylene is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. The presence of bromine atoms in the structure suggests potential reactivity towards further chemical modifications and applications in polymer synthesis. While the specific compound 5,6-Dibromo-1,2-dihydroacenaphthylene is not directly mentioned in the provided papers, insights can be drawn from related compounds and their behaviors.
Synthesis Analysis
The synthesis of bromoacenaphthylenes, as mentioned in the first paper, involves ionic and free-radical initiation methods. The paper specifically discusses the polymerization of 5-Bromoacenaphthylene, which yields high molecular weight polymers, indicating that brominated acenaphthylenes are good candidates for polymer synthesis . The synthesis of related compounds, such as 5,6-bis(dimethylamino)acenaphthylene, involves reactions with halogens and N-halosuccinimides, which could be analogous to the synthesis of 5,6-Dibromo-1,2-dihydroacenaphthylene .
Molecular Structure Analysis
The molecular structure of brominated acenaphthylenes can be complex, as indicated by the X-ray molecular structures reported for derivatives of acenaphthylene . The introduction of bromine atoms can lead to significant changes in the electronic structure and reactivity of the molecule. The X-ray diffraction data from a related compound, 2,3-dibromobenzonorbornadiene, shows bond length fixation in the central benzene ring, which could be relevant to understanding the structural properties of 5,6-Dibromo-1,2-dihydroacenaphthylene .
Chemical Reactions Analysis
Brominated acenaphthylenes participate in various chemical reactions, such as photodegradation, halogenation, and electrophilic substitution. The photodegradation of poly-5-bromoacenaphthylene is solvent- and temperature-dependent, leading to random chain scission . Halogenation reactions of 5,6-bis(dimethylamino)acenaphthylene with different halogens result in the formation of dihalogenoacenaphthylenes, which could be extrapolated to the behavior of 5,6-Dibromo-1,2-dihydroacenaphthylene . Electrophilic substitution reactions, such as arylsulfonation and nitration, have been observed for related compounds, suggesting that 5,6-Dibromo-1,2-dihydroacenaphthylene may also undergo similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acenaphthylenes are influenced by their molecular structure and the presence of bromine atoms. The polymers derived from 5-Bromoacenaphthylene have a high molecular weight, which is indicative of their robust physical properties . The pKa values and solvatochromism behaviors of derivatives provide insights into the chemical properties, such as acidity and solubility, which are important for understanding the behavior of 5,6-Dibromo-1,2-dihydroacenaphthylene in different environments . The complex formation of related compounds, such as 5,6-Dihydrocyclopent[f,g]acenaphthylene-1,2-dione, with various metals, suggests potential applications in coordination chemistry .
Scientific Research Applications
Bridging Interactions and Molecular Structures
5,6-Dibromo-1,2-dihydroacenaphthylene contributes to studies on the molecular structures and interactions in peri-substituted acenaphthylenes. Research by Diamond et al. (2014) focused on mixed halogen-chalcogen functionalities in these compounds, observing similarities in molecular structures with their acenaphthene counterparts. They found that certain geometric conditions foster attractive three-center, four-electron bonding interactions (Diamond et al., 2014).
Synthetic Routes and Annulation Reactions
A study by An et al. (2014) developed a method for synthesizing 1,2-disubstituted acenaphthylenes, utilizing palladium-catalyzed annulation of dibromoarenes like 5,6-dibromoacenaphthylene with internal alkynes. This approach offers a versatile route to various substituted acenaphthylenes and highlights the significance of 5,6-dibromo-1,2-dihydroacenaphthylene in organic synthesis (An et al., 2014).
Stereoselective Bromination Studies
Research by Bellucci et al. (1997) explored the steric course of bromination of acenaphthylene, providing insights into the concentration-dependent formation of Z- and E-1,2-dibromo-1,2-dihydroacenaphthylene. This study contributes to understanding the reaction mechanisms and steric effects in the bromination of compounds like 5,6-dibromo-1,2-dihydroacenaphthylene (Bellucci et al., 1997).
Complex Formation and Catalysis
Gül and Bek roğlu (1982) investigated the complex formation involving derivatives of 5,6-dihydrocyclopent[fg]acenaphthylene-1,2-dione, providing a foundation for understanding the catalytic and complexation behaviors of acenaphthylene derivatives in various chemical processes (Gül & Bek roğlu, 1982).
Electrophilic Substitution and Proton Sponge Effects
Research by Mekh et al. (2006) on 5,6-bis(dimethylamino)acenaphthylene revealed its dual behavior as an electron-rich alkene and proton sponge in halogenation reactions. This study sheds light on the electrophilic substitution patterns and the reactivity of substituted acenaphthylenes (Mekh et al., 2006).
Transition State Effects in Acid-Catalyzed Hydrolysis
Zhao and Whalen (2006) explored the transition state effects in the acid-catalyzed hydrolysis of 5-methoxyacenaphthylene 1,2-oxide, contributing to the understanding of reaction mechanisms involving acenaphthylene oxides and their hydrolysis products (Zhao & Whalen, 2006).
Ethylene Polymerization and Nickel Catalysis
Katla et al. (2016) examined the use of 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylene compounds in ethylene polymerization, highlighting the role of acenaphthylene derivatives in developing catalysts for polymerization processes (Katla et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5,6-dibromo-1,2-dihydroacenaphthylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHNPXCELYWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172739 | |
Record name | Acenaphthylene, 5,6-dibromo-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-1,2-dihydroacenaphthylene | |
CAS RN |
19190-91-1 | |
Record name | Acenaphthylene, 5,6-dibromo-1,2-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019190911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acenaphthylene, 5,6-dibromo-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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